3-(3-Chlorophenyl)-1,1-dicyclohexylurea
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Overview
Description
3-(3-Chlorophenyl)-1,1-dicyclohexylurea is a chemical compound known for its unique structure and properties It features a chlorophenyl group attached to a dicyclohexylurea moiety, making it a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea typically involves the reaction of 3-chlorophenyl isocyanate with dicyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Chlorophenyl isocyanate+Dicyclohexylamine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1,1-dicyclohexylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-1,1-dicyclohexylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1,1-dicyclohexylurea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.
3-(4-Chlorophenyl)-1,1-dicyclohexylurea: A structural isomer with the chlorine atom in a different position.
3-(3-Bromophenyl)-1,1-dicyclohexylurea: A bromine-substituted analog.
Uniqueness
3-(3-Chlorophenyl)-1,1-dicyclohexylurea is unique due to its specific substitution pattern and the presence of the dicyclohexylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
82744-89-6 |
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Molecular Formula |
C19H27ClN2O |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1,1-dicyclohexylurea |
InChI |
InChI=1S/C19H27ClN2O/c20-15-8-7-9-16(14-15)21-19(23)22(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h7-9,14,17-18H,1-6,10-13H2,(H,21,23) |
InChI Key |
SJGQQUIRPBJPIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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